

4-Ethynylbenzoic Acid: A Technical Guide to its Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *4-Ethynylbenzoic acid*

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Abstract

4-Ethynylbenzoic acid (4-EBA) is a bifunctional aromatic compound featuring both a carboxylic acid and a terminal alkyne group. This unique structure renders it a highly versatile building block in various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. This document provides an in-depth overview of 4-EBA, encompassing its historical context, key physicochemical and spectroscopic properties, detailed synthesis protocols, and its diverse applications. Particular emphasis is placed on its role as a critical intermediate in the development of novel therapeutics and advanced materials.

Discovery and History

While a singular definitive "discovery" of **4-ethynylbenzoic acid** is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the development of synthetic methodologies for aryl alkynes in the 20th century. The advent of powerful cross-coupling reactions, most notably the Sonogashira coupling, revolutionized the ability of chemists to form carbon-carbon bonds between sp-hybridized alkyne carbons and sp²-hybridized aryl carbons. This paved the way for the synthesis of a vast array of functionalized aryl alkynes, including 4-EBA.

Initially, the interest in compounds like 4-EBA was likely driven by fundamental research into the properties and reactivity of molecules possessing dual functionalities. The carboxylic acid

group provides a handle for forming amides, esters, and other derivatives, while the terminal alkyne is a gateway to a rich variety of chemical transformations, including cycloadditions (such as "click chemistry"), polymerization, and further coupling reactions. Over time, the strategic importance of 4-EBA has grown substantially, transitioning from a compound of academic curiosity to a key commercial building block for high-value applications.[\[1\]](#)

Physicochemical and Spectroscopic Properties

4-Ethynylbenzoic acid is typically a light yellow to orange crystalline solid at room temperature.[\[2\]](#) A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of **4-Ethynylbenzoic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ O ₂	[3]
Molecular Weight	146.14 g/mol	[3]
CAS Number	10602-00-3	[3]
Melting Point	200 °C (decomposes)	
Appearance	Light yellow to orange powder/crystals	[2]
Solubility	Sparingly soluble in water	[2]
pKa	3.95 ± 0.10 (Predicted)	

Table 2: Spectroscopic Data for **4-Ethynylbenzoic Acid**

Spectroscopy	Key Data	Reference(s)
¹ H NMR	δ (ppm): 13.22 (s, 1H, -COOH), 7.94-7.97 (m, 2H, Ar-H), 7.71-7.73 (m, 1H, Ar-H), 7.53 (t, J=7.5 Hz, 1H, Ar-H), 4.30 (s, 1H, \equiv C-H)	
¹³ C NMR	δ (ppm): 166.4 (C=O), 135.8, 132.2, 131.3, 129.7, 129.2, 122.1 (Aromatic C), 82.5 (\equiv C-H), 81.7 (Ar-C \equiv)	
Infrared (IR)	ν (cm $^{-1}$): ~3300 (\equiv C-H stretch), ~2100 (C \equiv C stretch), ~1700 (C=O stretch), ~3000-2500 (O-H stretch, broad)	
Mass Spectrometry (MS)	m/z: 146.0368 (M $^+$)	[3]

Key Synthetic Methodologies

The synthesis of **4-ethynylbenzoic acid** can be achieved through several routes, primarily involving the introduction of the ethynyl group onto a pre-existing benzoic acid derivative. The following are detailed protocols for two common and effective methods.

Sonogashira Coupling of a Halogenated Benzoic Acid Derivative

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This method is highly efficient for the synthesis of 4-EBA, typically starting from a 4-halobenzoic acid ester.

Experimental Protocol: Sonogashira Coupling followed by Saponification

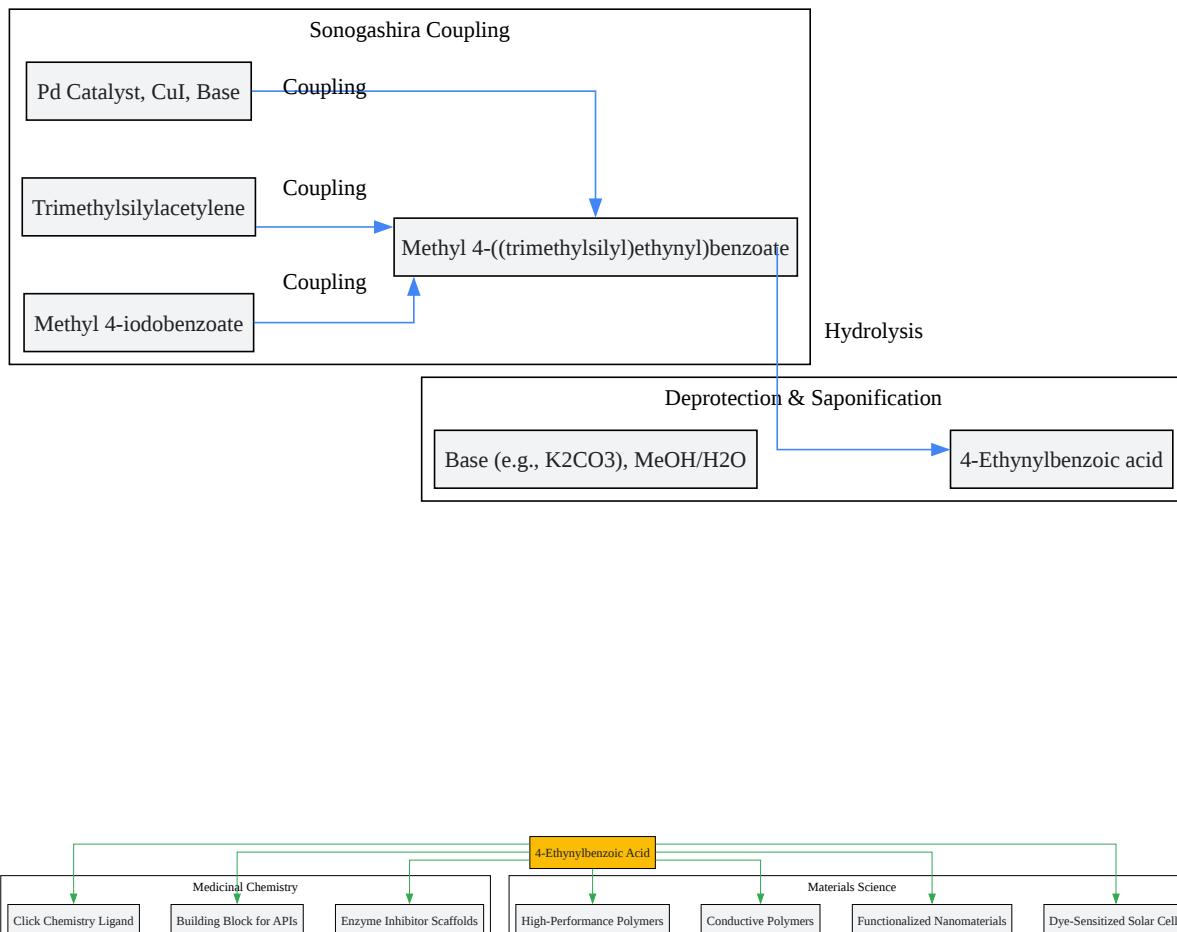
- Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate with Trimethylsilylacetylene

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
- Add an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add an amine base, typically triethylamine (NEt_3) or diisopropylethylamine (DIPEA), which also serves to neutralize the hydrogen halide byproduct.
- To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product, methyl 4-((trimethylsilyl)ethynyl)benzoate, by column chromatography on silica gel.

• Step 2: Deprotection and Saponification

- Dissolve the purified methyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and a base such as potassium carbonate or potassium hydroxide.
- Stir the solution at room temperature or with gentle heating until the deprotection of the silyl group and saponification of the ester are complete (monitored by TLC).
- Remove the methanol under reduced pressure.
- Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the **4-ethynylbenzoic acid**.

- Collect the solid product by filtration, wash with cold water, and dry under vacuum.



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